Imibenconazole

描述

Contextualization of Imibenconazole within Modern Fungicide Discovery and Application

This compound is a systemic fungicide with both preventative and curative properties, making it a versatile tool in modern agriculture. herts.ac.uk As a member of the conazole fungicide group, it is utilized to control a spectrum of fungal diseases that affect high-value crops, including fruits, vegetables, turf, and ornamentals. nih.gov Its specific applications include combating diseases such as scab, powdery mildew, alternaria leaf spot, and rust. herts.ac.uk

The discovery and application of fungicides like this compound are central to safeguarding food production. These synthetic chemicals are designed to offer targeted control of plant pathogens, often with greater efficacy and lower application rates compared to older, non-systemic fungicides. herts.ac.uk The mode of action for this compound, like other triazoles, is the inhibition of sterol biosynthesis in fungi. herts.ac.uk Specifically, it acts as a sterol 14alpha-demethylase inhibitor (an EC 1.14.13.70 inhibitor), which disrupts the formation of ergosterol (B1671047), a critical component of fungal cell membranes. nih.gov This targeted biochemical pathway is a hallmark of modern fungicide design, aiming for high efficacy against fungi with minimal impact on the host plant.

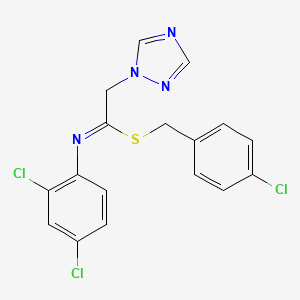

Chemically, this compound is identified as the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid. nih.gov Its development reflects the ongoing innovation in agrochemical science, which seeks to create molecules with specific, potent activity against key agricultural pathogens.

Table 1: General Profile of this compound

| Property | Description |

|---|---|

| Fungicide Class | Triazole; Conazole herts.ac.uk |

| Mode of Action | Systemic with curative and preventative action herts.ac.uk |

| Biochemical Target | Sterol biosynthesis inhibitor (14alpha-demethylase inhibitor) herts.ac.uknih.gov |

| Primary Uses | Control of fungal diseases in fruit, vegetables, turf, and ornamentals nih.gov |

| Example Pests | Scab, Powdery mildew, Alternaria leaf spot, Rust herts.ac.uk |

Historical Development and Evolution of Triazole Fungicides

The development of this compound is rooted in the broader history of azole fungicides, which marked a significant turning point in crop protection. The era of modern systemic fungicides began in the 1960s and 1970s with the introduction of classes like the benzimidazoles and later, the azoles. mdpi.comnih.gov

The triazole subgroup of azole fungicides was introduced in the 1970s, with triadimefon, launched by Bayer in 1973, being the first commercial product. herts.ac.uk This class of compounds represented a major breakthrough for several reasons. Unlike the earlier protective fungicides that only worked on the plant surface, triazoles are systemic. This means they are absorbed by the plant and transported within its tissues, providing protection to new growth and offering "reach-back" or curative activity against established infections.

This systemic and curative action revolutionized disease control strategies, particularly in major cereal crops. The initial triazoles were highly effective against diseases like powdery mildews and rusts. herts.ac.uk Over the subsequent decades, research and development led to the introduction of new triazole fungicides with improved potency, a broader spectrum of activity, and enhanced plant safety. This evolution allowed for more specialized applications, including seed treatments and control of a wider range of diseases on diverse crops. The sustained importance of triazoles is notable; 50 years after their initial launch, they remain a dominant class in both agriculture and pharmacy. The development of resistance in some fungal populations to early triazoles also spurred the evolution of this chemical class, leading to new derivatives and resistance management strategies.

Table 2: Milestones in the Evolution of Azole Fungicides

| Time Period | Key Developments | Significance |

|---|---|---|

| Late 1960s | Discovery of N-substituted imidazoles and 1,2,4-triazoles with fungicidal activity. | Laid the foundation for a new class of highly active fungicides. |

| 1973 | Commercial launch of triadimefon, the first triazole fungicide. herts.ac.uk | Introduced systemic, curative fungicides for broad-acre crops, especially cereals. |

| 1970s-1980s | Introduction of additional triazoles (e.g., propiconazole (B1679638), tebuconazole). herts.ac.uk | Expanded the spectrum of activity and improved performance, solidifying their role in agriculture. |

| 1981 onwards | First observations of azole resistance in plant pathogens. | Drove research into new azole compounds and resistance management practices. |

| 1990s-Present | Development of newer-generation triazoles with higher intrinsic activity and specialized uses. | Continued innovation to address resistance and regulatory requirements, maintaining the class's importance. |

Research Trajectories and Current Academic Significance of this compound Studies

Current academic research on this compound extends beyond its immediate application as a fungicide, exploring its environmental behavior and its interaction with biological systems at a molecular level.

One significant area of research is its environmental fate. Studies indicate that this compound has low aqueous solubility and is not generally persistent in soil systems. herts.ac.uk Due to its chemical properties, it is considered non-mobile and unlikely to leach into groundwater. herts.ac.uk However, it may exhibit moderate persistence in aquatic environments under certain conditions. herts.ac.uk Ecotoxicological studies have found it to have moderate toxicity to fish and daphnia, but it is relatively non-toxic to organisms such as honeybees and birds. herts.ac.uk

A particularly notable trajectory in recent academic inquiry involves the off-target effects of this compound on the mammalian immune system. A study investigated the activity of several azole-type fungicides on Retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ), which are key regulators in the differentiation of T helper 17 (Th17) cells. ebi.ac.uk Th17 cells are involved in the immune system and autoimmune disorders, and they produce interleukin-17 (IL-17). ebi.ac.uk The research found that this compound, along with other tested azoles, suppressed RORα- and/or RORγ-mediated transcriptional activity. ebi.ac.uk Specifically, this compound demonstrated RORγ inverse agonistic activity. ebi.ac.uk Further experiments revealed that these fungicides suppressed the expression of IL-17 mRNA in mouse T lymphoma cells. ebi.ac.uk These findings suggest that this compound can act as a modulator of IL-17 expression, providing evidence that environmental chemicals can interact with immune cell pathways. ebi.ac.uk This line of research highlights the academic significance of studying agrochemicals for potential immunomodulatory effects, an area of growing scientific interest.

Table 3: Selected Research Findings on this compound

| Research Area | Key Findings | Reference |

|---|---|---|

| Environmental Persistence | Not generally persistent in soil; may be moderately persistent in aquatic systems. herts.ac.uk | herts.ac.uk |

| Environmental Mobility | Low aqueous solubility and non-mobile; unlikely to leach to groundwater. herts.ac.uk | herts.ac.uk |

| Ecotoxicology | Moderate toxicity to fish and daphnia; relatively non-toxic to honeybees and birds. herts.ac.uk | herts.ac.uk |

| Immunomodulation | Acts as a RORγ inverse agonist, suppressing RORγ-mediated transcriptional activity. ebi.ac.uk | ebi.ac.uk |

| Gene Expression | Inhibits the production of Interleukin-17 (IL-17) mRNA in mouse T lymphoma cells via RORα/γ. ebi.ac.uk | ebi.ac.uk |

Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKSTYPVMZODRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058204 | |

| Record name | Imibenconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86598-92-7 | |

| Record name | Imibenconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86598-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imibenconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086598927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imibenconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIBENCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Fungicidal Action

Elucidation of Fungal Ergosterol (B1671047) Biosynthesis Inhibition by Imibenconazole

This compound belongs to the class of azole fungicides, which are well-known for their ability to inhibit ergosterol biosynthesis in fungi researchgate.netontosight.aiebi.ac.ukeurekaselect.commdpi.comnih.govnih.govnzpps.org. Ergosterol is the primary sterol found in the cell membranes of fungi, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes mdpi.compsu.edu.

The primary target of this compound is the fungal enzyme Cytochrome P450 14α-demethylase (CYP51) , also known as lanosterol (B1674476) 14α-demethylase or Erg11 researchgate.netebi.ac.ukmdpi.comnih.govnih.govnzpps.orgpsu.edunih.govebi.ac.ukcore.ac.ukfrontiersin.orgnih.govscience.gov. This enzyme is a cytochrome P450 monooxygenase that catalyzes a critical three-step oxidative removal of a methyl group at the C14 position of lanosterol, a precursor in the ergosterol biosynthesis pathway mdpi.compsu.edunih.govfrontiersin.org. This compound binds to the active site of CYP51, thereby inhibiting its enzymatic activity mdpi.comnzpps.orgpsu.edunih.gov. This specific interaction is a hallmark of azole fungicides and is responsible for their selective toxicity against fungi, as mammalian cells utilize cholesterol and possess different P450 enzymes with lower sensitivity to these compounds mdpi.compsu.edu.

The inhibition of CYP51 by this compound directly disrupts the ergosterol biosynthesis pathway researchgate.neteurekaselect.commdpi.comnzpps.org. Specifically, the blockage of the 14α-demethylation step leads to two major biochemical consequences:

Depletion of Ergosterol: The reduced synthesis of ergosterol results in a significant decrease in its concentration within the fungal cell membrane mdpi.compsu.edu.

Accumulation of 14α-methylsterols: The precursor sterols, such as lanosterol, that have not undergone demethylation accumulate within the cell mdpi.compsu.edu. These aberrant sterols are incorporated into the fungal cell membrane, altering its structure and function.

The altered sterol composition of the fungal cell membrane, caused by the depletion of ergosterol and the accumulation of 14α-methylsterols, has profound effects on cellular integrity and function smolecule.comfrontiersin.org. The presence of these abnormal sterols compromises the membrane's fluidity and permeability, leading to:

Increased Membrane Permeability: The cell membrane becomes leaky, allowing essential intracellular components to escape and potentially harmful substances to enter smolecule.comfrontiersin.org.

Disruption of Membrane-Bound Enzyme Function: Many vital cellular processes, including nutrient transport and energy production, rely on enzymes embedded in the cell membrane. The altered membrane structure impairs the function of these enzymes mdpi.com.

Compromised Cell Integrity and Growth Inhibition: The cumulative effect of these biochemical changes is a loss of cellular homeostasis, leading to inhibited growth, abnormal morphology, and ultimately cell death smolecule.com.

Impact on Fungal Spore Germination and Mycelial Proliferation

As a consequence of its mechanism of action, this compound effectively inhibits critical stages of the fungal life cycle, including spore germination and mycelial growth researchgate.netsmolecule.comgoogle.comnzpps.orgresearchtrend.net. The disruption of ergosterol biosynthesis impacts the energy reserves and structural integrity required for spores to germinate and for hyphae to grow and proliferate. While specific quantitative data for this compound's effects on these processes were not detailed in the provided snippets, related azole fungicides are known to inhibit spore germination and mycelial expansion nzpps.orgresearchtrend.net. The mention of this compound affecting "spore germination rate" google.com further supports its role in disrupting these vital developmental stages.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Imibenconazole Production

The synthesis of this compound involves complex organic chemistry routes, typical for triazole-based fungicides. While specific detailed proprietary manufacturing processes are not always publicly disclosed, general synthetic strategies can be inferred from patent literature and chemical databases. This compound is classified as an imidothioate, specifically the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid ebi.ac.ukebi.ac.uknih.gov. The synthesis likely involves the coupling of key intermediates, such as a triazole-containing ethanimidothioic acid derivative with a 4-chlorobenzyl halide or a related activated species. Patents related to pesticide manufacturing often detail the preparation of such complex molecules, aiming for high yields and purity suitable for agricultural applications googleapis.comenvironmentclearance.nic.ingoogle.comgoogle.comgoogle.comgoogle.com. For instance, the synthesis of related triazole fungicides often involves building the core triazole ring and then attaching the various substituted phenyl and alkyl/benzyl groups through a series of reactions including alkylation, acylation, and condensation. This compound-debenzyl, a metabolite of this compound, is described as being produced through the hydrogenation reduction of this compound, which removes a phenyl moiety, suggesting that this compound itself is synthesized through more elaborate pathways involving these structural components smolecule.com.

Investigations into Structural Modifications of this compound Analogues for Augmented Antifungal Potency

The development of new and improved fungicides often involves synthesizing analogues of existing active compounds to enhance their efficacy, broaden their spectrum of activity, or overcome resistance mechanisms. Research into this compound analogues focuses on structure-activity relationships (SAR) to identify key structural features that contribute to antifungal potency researchgate.netresearchgate.net. Studies on related triazole fungicides reveal that modifications to the phenyl rings, the triazole moiety, and the linker groups can significantly impact antifungal activity scielo.org.mxresearchgate.netnih.govacs.orgresearchgate.net. For example, the introduction of specific substituents on the phenyl rings or variations in the linker connecting the triazole and phenyl groups have been explored to improve activity against various fungal pathogens researchgate.netnih.govscinews.uz. Research into triazole derivatives has shown that modifications can lead to compounds with higher activity than existing standards, such as fluconazole, against specific fungal strains researchgate.netnih.gov. Table 1 summarizes findings from studies investigating structural modifications of triazole-based compounds, highlighting how different substitutions can influence antifungal efficacy.

Table 1: Impact of Structural Modifications on Antifungal Activity in Triazole Analogues

| Compound Class/Modification | Key Structural Feature | Observed Effect on Antifungal Potency | Reference |

|---|---|---|---|

| Triazole Derivatives | Phenylacetamide side chain | Enhanced activity against Candida albicans and Cryptococcus neoformans | researchgate.net |

| Triazole Derivatives | Tertiary amine group addition | Increased activity against tested fungi | researchgate.net |

| Imidothioates | This compound-debenzyl | Moderate antifungal activity (as a metabolite) | smolecule.com |

| 1,2,4-Triazole (B32235) Derivatives | Fluorine substitution | Potential increase in biological activity and selectivity | scielo.org.mx |

| Amide and Imine Derivatives | Substituents on benzene (B151609) ring | Type and position of substituents affect activity | scinews.uz |

| 1,2,3-Triazole Derivatives | Various substituents | Similar or higher activity than fluconazole; potential for fewer synthesis steps | juniperpublishers.com |

Rational Design Principles in the Development of Imidothioate-Based Fungicides

The rational design of fungicides, including those based on the imidothioate or triazole scaffolds, is guided by an understanding of their biological targets and structure-activity relationships. A primary target for many azole fungicides, including this compound, is the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) biosynth.comebi.ac.ukebi.ac.ukgoogleapis.com. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibiting this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately cell death biosynth.comebi.ac.ukebi.ac.uk.

Design principles often involve:

The development of imidothioate-based fungicides, like this compound, leverages these principles to create compounds that effectively target fungal pathogens while considering factors such as spectrum of activity, resistance management, and environmental impact mdpi.comucanr.edumdpi.comjustia.com.

Fungicide Resistance Dynamics and Strategic Management

Biochemical and Genetic Mechanisms of Fungal Resistance to Imibenconazole and Azole Fungicides

Resistance to azole fungicides, including this compound, is a significant challenge in agriculture and medicine. Fungi have evolved sophisticated biochemical and genetic strategies to counteract the effects of these compounds, which primarily target the enzyme sterol 14α-demethylase, essential for ergosterol (B1671047) biosynthesis. scispace.comoup.com The development of resistance is often a multifactorial process, involving changes to the fungicide's target site, increased efflux of the compound, and overexpression of the target enzyme. mdpi.comapsnet.org

The primary mode of action for azole fungicides is the inhibition of the cytochrome P450 enzyme, 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeast). scispace.commdpi.com This enzyme is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes. frontiersin.org Mutations within the CYP51 gene can alter the protein's structure, reducing its binding affinity for azole fungicides and thereby conferring resistance.

Filamentous fungi often possess multiple paralogs of the CYP51 gene, such as CYP51A and CYP51B. biorxiv.orgnih.gov While CYP51A has been the focus of much research due to its significant role in azole resistance, CYP51B is more conserved across filamentous Ascomycota, suggesting a vital physiological role. biorxiv.org Resistance can arise from mutations in either paralog. nih.govnih.gov

Numerous point mutations in the CYP51A gene have been identified that lead to amino acid substitutions and reduced fungicide sensitivity. frontiersin.orgmdpi.com These mutations often occur in conserved regions of the protein, such as substrate recognition sites, altering the interaction between the enzyme and the azole molecule. biorxiv.org For example, the Y136F substitution (a change from tyrosine to phenylalanine at codon 136) in the CYP51 gene of Erysiphe necator, the causal agent of grapevine powdery mildew, is a well-known mutation that confers resistance to azoles like myclobutanil (B1676884). apsnet.orgnih.gov Other significant mutations in Aspergillus fumigatus include those at positions G54, G138, P216, M220, and G448. nih.govfrontiersin.orgmdpi.com The accumulation of multiple mutations can lead to higher levels of resistance. apsnet.org

While many studies focus on CYP51A, mutations in CYP51B have also been shown to contribute to azole resistance, sometimes in isolates that lack mutations in CYP51A. nih.govmdpi.com In some cases, resistance involves a combination of mutations in both CYP51 paralogs or in conjunction with other resistance mechanisms. mdpi.com

Table 1: Examples of CYP51 Gene Mutations Conferring Azole Resistance in Fungi

| Fungal Species | Gene | Mutation | Amino Acid Change | Associated Fungicide Resistance | Reference(s) |

| Erysiphe necator | CYP51 | A495T | Y136F | Myclobutanil | apsnet.org |

| Aspergillus fumigatus | cyp51A | - | G54W/E | Itraconazole, Posaconazole | frontiersin.orgfrontiersin.org |

| Aspergillus fumigatus | cyp51A | - | M220K/I/R | Azoles | frontiersin.org |

| Aspergillus fumigatus | cyp51A | - | TR34/L98H | Itraconazole | nih.govfrontiersin.org |

| Aspergillus fumigatus | cyp51A | - | TR46/Y121F/T289A | Voriconazole | nih.govfrontiersin.org |

| Aspergillus flavus | Cyp51A | c641t | P214L | Azoles | mdpi.com |

| Aspergillus flavus | Cyp51C | - | H349R | Azoles | mdpi.com |

A second major mechanism of resistance involves the active removal of fungicides from the fungal cell, which reduces the intracellular concentration of the toxic compound at its target site. oup.comresearchgate.net This process is mediated by efflux pumps, which are membrane proteins that function as transporters. nih.gov Two primary superfamilies of transporters are implicated in fungicide resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govmdpi.com

Overexpression of the genes encoding these transporters is a common cause of reduced susceptibility to azoles. mdpi.complos.org In Candida albicans, for instance, the upregulation of ABC transporter genes like CDR1 and CDR2, and the MFS transporter gene MDR1, is frequently associated with azole resistance. mdpi.comasm.org This overexpression can be triggered by mutations in transcriptional activator genes. mdpi.com The activity of these pumps is energy-dependent, utilizing ATP hydrolysis (in the case of ABC transporters) to expel a wide range of substrates, including various azole fungicides. nih.govasm.org This broad substrate specificity can lead to multidrug resistance (MDR), where a fungus becomes resistant to several structurally and functionally different compounds. embrapa.br In some plant pathogens, such as Pyrenophora tritici-repentis, energy-dependent efflux transporters can be induced by fungicide application and mediate cross-resistance to different fungicide classes. asm.org

In addition to target site modification, fungi can develop resistance by increasing the production of the target enzyme, CYP51. apsnet.orgnih.gov Overexpression of the CYP51 gene leads to higher cellular levels of the 14α-demethylase enzyme. This effectively dilutes the effect of the fungicide, requiring a higher intracellular concentration of the inhibitor to achieve the same level of enzyme inhibition and fungal growth arrest. biorxiv.org

A primary genetic mechanism leading to CYP51A overexpression in Aspergillus fumigatus is the insertion of tandem repeats (TR) in the promoter region of the gene. biorxiv.orgnih.govfrontiersin.org These insertions, such as the well-documented 34-base-pair (TR₃₄) and 46-base-pair (TR₄₆) repeats, enhance the transcription of the gene. biorxiv.orgnih.gov Often, these promoter insertions are found in combination with point mutations in the coding sequence of the gene (e.g., TR₃₄/L98H), resulting in a dual mechanism of resistance that can confer high-level, pan-azole resistance. nih.govfrontiersin.org Overexpression of CYP51 can also occur through the duplication of the chromosome or chromosome arm containing the gene, a phenomenon known as aneuploidy, which has been observed in fluconazole-resistant Candida albicans. mdpi.comfrontiersin.org

Patterns of Cross-Resistance Among Demethylation Inhibitor (DMI) Fungicides

Cross-resistance occurs when a resistance mechanism developed against one fungicide also confers resistance to other fungicides, typically those with the same mode of action. apsnet.org Within the Demethylation Inhibitor (DMI) group (Fungicide Resistance Action Committee [FRAC] Group 3), which includes this compound and other triazoles, imidazoles, and pyrimidines, cross-resistance is a general rule. frac.infofrac.infoufl.edufao.org This is because all DMI fungicides target the same enzyme, C14-demethylase. frac.info Therefore, a mutation or an overexpression mechanism that reduces the effectiveness of one DMI is likely to affect others.

However, the pattern of cross-resistance is not always complete or uniform. apsnet.org The degree of cross-resistance can vary significantly depending on the specific DMI compounds, the particular resistance mechanism, and the fungal species or even isolate. frac.inforesearchgate.net For example, a specific point mutation in the CYP51 gene might have a major impact on the binding of one azole molecule but a lesser effect on another that has a slightly different structure. frontiersin.org Studies on Monilinia fructicola have shown incomplete cross-resistance between the DMIs propiconazole (B1679638) and tebuconazole (B1682727). apsnet.org Similarly, in Uncinula necator, isolates with reduced sensitivity to triadimenol (B1683232) did not all show the same level of reduced sensitivity to fenarimol. researchgate.net These variations underscore the complexity of DMI resistance and the importance of testing for cross-resistance patterns when designing effective fungicide rotation programs. frac.info Despite these nuances, it is generally considered a wise management practice to assume that cross-resistance exists among DMI fungicides active against the same pathogen. ufl.edufao.org

Evolutionary Dynamics of Resistance Development in Phytopathogenic Fungi

The development of fungicide resistance in a pathogen population is an evolutionary process driven by selection pressure. researchgate.netthepharmajournal.com The widespread and repeated use of fungicides, particularly those with a single-site mode of action like the DMIs, creates a strong selective environment where fungal individuals with pre-existing or newly acquired resistance mutations have a survival advantage. thepharmajournal.comnih.gov

The evolutionary trajectory begins with the presence of rare resistant individuals within a large and genetically diverse fungal population. nih.govfrac.info When a fungicide is applied, sensitive individuals are killed or their growth is inhibited, while resistant individuals survive and reproduce, passing their resistance genes to their offspring. thepharmajournal.com Over successive generations and with continued fungicide applications, the frequency of these resistant individuals within the population increases, potentially leading to a significant loss of fungicide efficacy and disease control failure. nih.govresearchgate.net

The rate of this evolutionary process is influenced by several factors:

The Pathogen: Fungi with high reproductive rates, large population sizes, and effective spore dispersal mechanisms (like many powdery mildews) are considered at high risk for developing resistance. mdpi.comnih.gov The ability to reproduce sexually, which allows for genetic recombination, can also accelerate the spread of resistance mutations. mdpi.com

The Fungicide: Single-site inhibitors like azoles pose a higher risk because a single genetic event can lead to a significant decrease in sensitivity. thepharmajournal.com The intensity and frequency of fungicide use also play a critical role; continuous use of the same fungicide class amplifies the selection pressure. nih.gov

The Agricultural System: Cropping practices, such as monocultures and the absence of integrated pest management strategies, can increase disease pressure and the reliance on chemical controls, thereby fostering resistance development. apsnet.org

Resistance to DMI fungicides often develops in a stepwise or "quantitative" manner, where the accumulation of several genetic changes (e.g., multiple point mutations, increased efflux pump expression, and target site overexpression) gradually increases the level of resistance over time. apsnet.orgfrac.info

Academic Approaches to Resistance Risk Assessment and Management in Agricultural Systems

Given the significant economic and food security implications of fungicide resistance, considerable academic and industry effort has focused on risk assessment and the development of sustainable management strategies. frac.infoapsnet.orgtaylorfrancis.com

Resistance Risk Assessment: Assessing the risk of a pathogen population developing resistance to a fungicide involves evaluating a combination of factors. thepharmajournal.comapsnet.org These can be broadly categorized as:

Inherent Fungicide Risk: Based on the fungicide's mode of action. Single-site inhibitors like this compound and other DMIs are generally considered to be at a medium to high risk of resistance development. ufl.edufrac.infookstate.edu

Inherent Pathogen Risk: Based on the biology of the target fungus, including its genetic variability, reproductive rate, and dispersal capacity. nih.govapsnet.org

Agronomic Risk: Based on the cropping system and disease management practices, such as the intensity of fungicide use, crop rotation, and the use of resistant cultivars. apsnet.org

Predicting the exact emergence and evolution of resistance remains challenging. researchgate.netokstate.edu However, laboratory studies using mutagens to generate resistant mutants and monitoring pathogen populations in the field can provide early warnings and inform risk assessments. frac.infoapsnet.org

Resistance Management Strategies: The primary goal of resistance management is to delay or prevent the evolution of resistance in pathogen populations, thereby prolonging the effective lifespan of at-risk fungicides. frac.infotaylorfrancis.com Key academic and advisory-led strategies include:

Alternation and Mixtures: Avoid the repeated use of the same fungicide or mode of action group. Instead, alternate between fungicides with different FRAC codes or use pre-formulated mixtures. frac.inforesearchgate.net This diversification of selection pressures makes it more difficult for a pathogen to develop resistance to multiple chemistries simultaneously.

Strategic Dosing: Using the manufacturer's recommended dose is crucial. While reducing doses might seem cost-effective, it can select for isolates with low-level or quantitative resistance, which can be a stepping stone to higher-level resistance. nih.gov

Monitoring: Regular monitoring of pathogen populations for shifts in fungicide sensitivity is essential. frac.infomdpi.com This provides critical feedback on the effectiveness of management strategies and can detect resistance problems early, allowing for timely adjustments to control programs.

These strategies, often promoted by bodies like the Fungicide Resistance Action Committee (FRAC), form the basis of modern, sustainable disease control programs designed to preserve the efficacy of vital fungicides like this compound. mdpi.com

Environmental Fate and Biotransformation

Degradation Pathways of Imibenconazole in Environmental Matrices

Pesticides are subject to degradation through various abiotic and biotic processes in soil, water, and air. These transformations can alter the chemical structure, potentially leading to the formation of metabolites with different environmental and toxicological profiles researchgate.netfao.org.

Photolysis, the breakdown of a compound by light, is a significant degradation pathway for many pesticides in both aqueous and terrestrial environments researchgate.netfao.orgmdpi.com. This process is initiated by the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule mdpi.com. While general principles of photolytic degradation are well-established for pesticides, specific detailed studies on the photolytic transformation of this compound in aqueous and terrestrial systems are not extensively detailed in the available literature. However, the mention of "aqueous photolysis" in relation to this compound suggests its potential susceptibility to light-induced degradation in aquatic environments regulations.gov.

Hydrolysis, the chemical breakdown of a compound by water, is another important abiotic degradation pathway, particularly in aquatic environments researchgate.netfao.orgmdpi.com. The rate of hydrolysis is often dependent on factors such as pH and temperature researchgate.netajol.inforesearchgate.net. While studies on the hydrolytic degradation kinetics of other compounds illustrate the methodologies used to assess stability researchgate.netajol.inforesearchgate.net, specific data regarding the hydrolytic stability and degradation kinetics of this compound in environmental matrices were not found within the provided information.

Microbial degradation is a primary mechanism by which pesticides are broken down in soil and sediment environments fao.orgnih.govmdpi.comnih.govmdpi.commdpi.com. Microorganisms, including bacteria and fungi, possess a diverse array of enzymes capable of transforming xenobiotics into simpler compounds mdpi.commdpi.com. These processes can involve oxidation, reduction, hydrolysis, and dehalogenation, among others mdpi.comnih.gov. While microbial degradation is recognized as a key process for pesticide dissipation fao.orgnih.gov, specific mechanisms or pathways for this compound's microbial breakdown in soil and sediment environments are not detailed in the provided sources.

The degradation of pesticides often results in the formation of various transformation products, or metabolites fao.orgjubilantbiosys.comfrontiersin.org. Identifying and elucidating the structure of these metabolites is crucial for a comprehensive risk assessment, as they may exhibit different properties and toxicities compared to the parent compound jubilantbiosys.comfrontiersin.org. For triazole fungicides generally, metabolites such as free triazole (1,2,4-T), triazolylalanine (TA), and triazolylacetic acid (TAA) have been identified researchgate.net. However, specific environmental metabolites of this compound, including the example "this compound-desbenzyl-oxon," were not identified or structurally elucidated in the reviewed literature.

Metabolism and Translocation of this compound in Plant Systems

Once applied, this compound, like other fungicides, can be taken up by plants and translocated within their tissues. Understanding these processes is key to understanding its efficacy and potential residues.

Fungicides can exhibit different mobility patterns within plants, ranging from contact action to systemic movement cabidigitallibrary.orgcropprotectionnetwork.orgpurdue.edu. Systemic fungicides are absorbed by plant tissues and translocated to other parts of the plant, often via the xylem (upward movement) or phloem (bidirectional movement) cabidigitallibrary.orgcropprotectionnetwork.orgpurdue.eduoregonstate.edu. This compound is described as having low aqueous solubility and being non-mobile, suggesting it is unlikely to leach into groundwater herts.ac.uk. Fungicide mobility is influenced by factors such as lipophilicity and polarity cropprotectionnetwork.org. While specific translocation studies for this compound are not detailed, its classification as a fungicide implies potential for uptake and movement within plant systems, though its "non-mobile" characteristic suggests limited systemic translocation compared to other systemic fungicides herts.ac.ukcabidigitallibrary.orgcropprotectionnetwork.orgpurdue.eduoregonstate.edu.

Table 1: Physicochemical Properties and Ecotoxicity of this compound

| Property/Toxicity | Description | Source |

| Chemical Class | Triazole fungicide | herts.ac.uk |

| Aqueous Solubility | Low | herts.ac.uk |

| Volatility | Slightly volatile | herts.ac.uk |

| Mobility in Soil | Non-mobile, unlikely to leach to groundwater | herts.ac.uk |

| Persistence in Soil | Not generally persistent | herts.ac.uk |

| Persistence in Aquatic | Moderately persistent under certain conditions | herts.ac.uk |

| Mammalian Toxicity | Low | herts.ac.uk |

| Toxicity to Fish | Moderate | herts.ac.uk |

| Toxicity to Daphnia | Moderate | herts.ac.uk |

| Toxicity to Earthworms | Moderate | herts.ac.uk |

| Toxicity to Honeybees | Relatively non-toxic | herts.ac.uk |

| Toxicity to Birds | Relatively non-toxic | herts.ac.uk |

| Toxicity to Algae | Relatively non-toxic | herts.ac.uk |

Compound List:

this compound

Azoxystrobin

Imidacloprid

Captan

Copper

Sulfur

Pyrifenox

DDT

Dieldrin

Pydiflumetofen

Metronidazole

Ciprofloxacin

6-Aminopenicillanic acid (6-APA)

Chlorpyrifos

Malathion

Triazolylalanine (TA)

Triazolylacetic acid (TAA)

1-(2,4-dichlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone

1,1-bis(4-chlorophenoxy)-3,3-dimethyl-2-butanone

Sulfamethoxazole (SMX)

Dichlorodiphenyltrichloroethane (DDT)

Dichlorodiphenyldichloroethylene (DDE)

Dichlorodiphenyltrichloroethane (DDD)

Cyhalofop-butyl

Cypermethrin

Deltamethrin

Fenamiphos

Fenitrithrin

Fenthion

Lambda-cyhalothrin

Metribuzin

Acephate

Chlorfenvinphos

Dimethoate

Diazinon

Profenofos

Methyl-parathion

Parathion

Diazoxon

Methyl paraoxon (B1678428)

Paraoxon

CPPU

Formation and Fate of this compound Metabolites within Crop Matrices

The metabolism of this compound in crops leads to the formation of various degradation products, or metabolites. Identifying these metabolites and understanding their fate within the crop matrix is essential for assessing residue levels and potential impacts.

Research has identified specific degradation products of this compound, including This compound-desbenzyl-oxon and This compound-desbenzyl smolecule.com. The latter has also been noted in the context of beer brewing, suggesting a debenzylation metabolic pathway 136.175.10. As this compound belongs to the triazole class of fungicides, 1,2,4-triazole is also recognized as a major metabolite associated with this class of compounds nafdac.gov.ng.

However, detailed information regarding the subsequent fate of these this compound metabolites within crop matrices—such as their further degradation, accumulation patterns, or translocation within the plant tissues—is not extensively documented in the current literature. The focus of available studies tends to be on the identification of these compounds rather than their complete metabolic pathway and disposition within the crop itself.

Persistence and Mobility Studies in Soil and Aquatic Environments

The environmental behavior of this compound in soil and aquatic systems is characterized by its persistence and mobility, which are influenced by its physicochemical properties and environmental conditions.

This compound exhibits low aqueous solubility and is slightly volatile, properties that contribute to its environmental mobility characteristics smolecule.com. Based on these properties, this compound is considered non-mobile in soil and is unlikely to leach into groundwater smolecule.com. Consequently, its potential to contaminate groundwater sources is considered low.

In terms of persistence, this compound is generally not considered persistent in soil systems smolecule.com. However, in aquatic environments, it may exhibit moderate persistence under certain conditions smolecule.com. There is some uncertainty noted regarding the extent of its persistence in aerobic aquatic environments nih.gov. Furthermore, this compound is classified as hazardous to the aquatic environment on a short-term (acute) basis google.com.

Table 1: Persistence and Mobility of this compound in Environmental Compartments

| Compartment | Persistence | Mobility | Leaching Potential | Notes |

| Soil | Not generally persistent | Non-mobile | Unlikely | Based on chemical properties smolecule.com |

| Aquatic Systems | Moderately persistent (under certain conditions) | N/A | N/A | Hazardous to aquatic environment (Acute) smolecule.comgoogle.com |

| Groundwater | N/A | N/A | Unlikely | smolecule.com |

Table 2: Identified this compound Metabolites

| Metabolite Name | Source/Context | Notes |

| This compound-desbenzyl-oxon | Identified degradation product smolecule.com | |

| This compound-desbenzyl | Identified degradation product; also mentioned in beer brewing context smolecule.com136.175.10 | Suggests a debenzylation metabolic pathway. |

| 1,2,4-triazole | Major metabolite of triazole fungicides (class to which this compound belongs) nafdac.gov.ng | Indicates a common metabolic product within the broader class of triazole fungicides. |

Compound List:

this compound

this compound-desbenzyl-oxon

this compound-desbenzyl

1,2,4-triazole

Structure Activity Relationship Sar and Computational Chemistry Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antifungal Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For antifungal agents like imibenconazole, QSAR models can predict their efficacy against various fungal pathogens based on molecular descriptors.

While specific QSAR models developed exclusively for this compound are not widely published, the principles of QSAR are routinely applied to conazole fungicides. These models typically involve the calculation of a wide range of molecular descriptors for a set of conazole analogs, including electronic, steric, and hydrophobic parameters. These descriptors are then correlated with experimentally determined antifungal activities (e.g., minimum inhibitory concentration - MIC) using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).

A hypothetical QSAR study on a series of this compound analogs might reveal that specific substitutions on the dichlorophenyl or chlorobenzyl rings significantly influence antifungal activity. For instance, the electronic properties of these aromatic rings could be crucial for interaction with the target enzyme. The development of robust QSAR models can significantly reduce the need for extensive synthesis and biological testing of new compounds, thereby accelerating the discovery of novel fungicides.

Molecular Docking and Dynamics Simulations of this compound with Fungal Target Proteins

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interaction between a ligand, such as this compound, and its target protein, CYP51. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex.

Molecular docking studies predict the preferred orientation of this compound within the active site of CYP51. The triazole moiety of this compound is known to coordinate with the heme iron atom in the active site of CYP51, a characteristic interaction for azole fungicides. The remainder of the molecule then forms various non-covalent interactions, such as hydrophobic and van der Waals interactions, with the surrounding amino acid residues. In a comparative study of novel menthol-derived 1,2,4-triazole-thioether compounds, the docking score of this compound was reported to be 5.4657.

| Compound | Docking Score |

| This compound | 5.4657 |

This table presents the molecular docking score of this compound as reported in a comparative study.

Computational Approaches for Predicting Bioactivity and Ligand-Receptor Interactions

Various computational approaches can be employed to predict the bioactivity of this compound and to better understand its interactions with the target receptor. These methods range from ligand-based approaches, which rely on the knowledge of other active molecules, to structure-based approaches, which require the three-dimensional structure of the target protein.

Ligand-based methods, such as pharmacophore modeling, can be used to identify the essential structural features of this compound required for its antifungal activity. A pharmacophore model for conazole fungicides would likely include a nitrogen-containing heterocycle for heme coordination and specific hydrophobic and aromatic features for interaction with the active site.

Structure-based methods, such as the calculation of binding free energies, can provide a more quantitative prediction of the binding affinity of this compound to CYP51. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the free energy of binding from MD simulation trajectories. These predictions can help in prioritizing potential new fungicide candidates for synthesis and testing.

Application of Computational Tools in the Rational Design of Novel Fungicides

The insights gained from QSAR, molecular docking, and other computational studies on this compound and related conazoles can be directly applied to the rational design of novel fungicides with improved properties. By understanding the key structural requirements for potent antifungal activity and selectivity, chemists can design new molecules with enhanced efficacy, broader spectrum of activity, and reduced potential for resistance development.

For example, if computational studies indicate that a particular region of the CYP51 active site is not fully occupied by this compound, new analogs can be designed to include additional functional groups that can form favorable interactions with this region. Similarly, if QSAR models suggest that modifying the electronic properties of a specific part of the molecule could enhance activity, targeted chemical modifications can be made. This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern fungicide discovery.

Advanced Application Technologies and Efficacy Research

Efficacy of Imibenconazole Against Specific Plant Pathogenic Fungi in Controlled and Field Settings

This compound is a systemic triazole fungicide recognized for its efficacy against a wide spectrum of fungal pathogens that affect various crops. biosynth.com Its primary mode of action is the inhibition of sterol biosynthesis, a critical process for the formation of fungal cell membranes. herts.ac.uk

Spectrum of Antifungal Activity Across Diverse Crop Systems

This compound demonstrates a broad spectrum of activity, controlling diseases in fruits, vegetables, and ornamental plants. ebi.ac.uknih.gov It is particularly effective against rusts, powdery mildews, and leaf spots. biosynth.com Research has highlighted its high efficacy against scab and rust in apples and pears. hokkochem.co.jp

In citrus, this compound has shown significant control of citrus scab caused by Elsinoë fawcettii. jejunu.ac.krkoreascience.kr Field studies on citrus have demonstrated its effectiveness in reducing the incidence of scab on both leaves and fruit. For instance, in one study, the application of this compound resulted in a disease incidence of 5.3% on spring-flush leaves compared to 40.3% in the untreated control. jejunu.ac.krkoreascience.kr On citrus fruit, the incidence was reduced to 4.0% from 79.3% in the control group. jejunu.ac.krkoreascience.kr

The fungicide is also effective against brown rot in peaches, caused by Monilinia fructicola. redalyc.orgjustia.com Additionally, it is used to manage pear rust, a disease caused by Gymnosporangium asiaticum. okstate.eduarmuro.com Its application extends to controlling apple scab (Venturia inaequalis). epo.org

Table 1: Efficacy of this compound against Elsinoë fawcettii in Citrus

| Treatment | Disease Incidence on Leaves (%) | Disease Incidence on Fruit (%) |

| This compound | 5.3 | 4.0 |

| Untreated Control | 40.3 | 79.3 |

This table is based on data from a field study on citrus scab control. jejunu.ac.krkoreascience.kr

Systemic Properties and Curative/Preventative Action Mechanisms in Disease Control

This compound is a systemic fungicide, meaning it is absorbed by the plant and translocated within its tissues. biosynth.comherts.ac.uk This systemic nature allows it to provide both preventative and curative action against fungal infections. herts.ac.uk

As a preventative measure, this compound forms a protective barrier, inhibiting fungal spore germination and penetration of plant tissues. agrogreat.com Its curative action involves halting the growth of the fungus even after an infection has initiated by inhibiting the growth of the germ tube and mycelium. herts.ac.uk This dual-action mechanism is crucial for effective disease management, especially for diseases like apple scab, where timely application is critical to prevent widespread infection. wisc.edu The fungicide works by inhibiting the demethylation process in sterol biosynthesis, specifically targeting the cytochrome P450 14α-demethylase enzyme, which disrupts the development of the fungus. biosynth.com

Comparative Studies on Efficacy Relative to Other Triazole Fungicides

This compound is a member of the triazole class of fungicides, which are known for their effectiveness as sterol biosynthesis inhibitors. researchgate.net Studies comparing the efficacy of different triazoles have shown that performance can vary depending on the target pathogen and environmental conditions.

For instance, in controlling peach brown rot, fungicides like tebuconazole (B1682727) and difenoconazole (B1670550) have also demonstrated high efficiency in field applications. redalyc.org Similarly, for pear rust, other triazoles such as difenoconazole, tebuconazole, and myclobutanil (B1676884) are recommended for control. armuro.complantgrowthhormones.com In the management of apple scab, myclobutanil and propiconazole (B1679638) are also used, often in rotation with other fungicides to manage resistance. wisc.edu The choice of a specific triazole fungicide often depends on local disease pressure, crop type, and resistance management strategies.

Investigations into Synergistic Interactions with Co-Applied Fungicides

Research has explored the synergistic effects of combining this compound with other fungicides to enhance disease control. Synergism occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. googleapis.com

Studies have investigated the synergistic interactions of this compound with fungicides from different chemical groups. For example, patent documents describe synergistic mixtures of a compound of Formula I (not specified as this compound in the provided text, but within the context of fungicidal mixtures) with other fungicides like chlorothalonil (B1668833) and mancozeb (B1675947) for controlling Alternaria solani in vegetables. epo.org The concentration ratios for synergistic effects were found to be within specific ranges. epo.org Another patent mentions synergistic interactions between a compound of Formula I and epoxiconazole (B1671545) or prothioconazole (B1679736) against Rhynchosporium secalis in cereals. googleapis.com

Combining fungicides with different modes of action is a key strategy for broadening the spectrum of control and managing fungicide resistance. For example, mancozeb, a multi-site inhibitor, can be used in combination with systemic fungicides like this compound to provide both protective and curative action against a wider range of pathogens. agrogreat.comijapbc.com

Nanotechnology-Based Delivery Systems for Enhanced this compound Performance

Nanotechnology offers promising avenues for improving the performance of fungicides like this compound. biosynth.comredalyc.org Nanoformulations can enhance solubility, stability, and the controlled release of active ingredients, leading to improved efficacy and potentially reduced environmental impact.

Design and Evaluation of Encapsulation Strategies for Controlled Release

Microencapsulation is a key technology for the controlled release of pesticides. epo.orgchalmers.se This involves enclosing the active ingredient within a protective polymer shell. The goal is to release the pesticide slowly over time, prolonging its effectiveness and protecting it from environmental degradation. mdpi.com

Various encapsulation techniques are known, including coacervation, spray drying, and polymerization. mdpi.com For triazole fungicides like this compound, which can be susceptible to hydrolysis, microencapsulation in an aqueous formulation can help avoid contact with water and acidic substances, thereby improving chemical stability. epo.org

One approach involves dispersing the pesticide in an oil compound before microencapsulation to achieve both chemical stabilization and timely release for optimal bioactivity. epo.org Research into polylactic acid (PLA) microspheres has demonstrated efficient encapsulation and controlled release of pesticides, significantly extending their period of validity compared to conventional formulations. mdpi.com While specific studies on the nano-encapsulation of this compound were not detailed in the provided search results, the principles of controlled release formulations are applicable to this and other triazole fungicides. google.comgoogle.com

Mechanisms of Improved Bioavailability and Targeted Delivery in Plants

The efficacy of this compound, like many triazole fungicides, is intrinsically linked to its bioavailability and its ability to reach the target sites of pathogenic fungi within the plant. A primary limiting factor for this compound is its low aqueous solubility, which can hinder its uptake, translocation, and uniform distribution in plant tissues. cabidigitallibrary.orgresearchgate.net Advanced application technologies are engineered to overcome this challenge by altering the formulation to enhance the fungicide's physical and chemical properties. These technologies focus on several key mechanisms: increasing solubility and dissolution rate, protecting the active ingredient from premature degradation, ensuring controlled and sustained release, and improving adhesion to and penetration of plant surfaces. mdpi.commdpi.comsci-hub.se

The core principle behind these advanced systems is to modify how the active ingredient is presented to the plant, thereby improving its chances of being absorbed and transported effectively. cabidigitallibrary.orgresearchgate.net This can involve encapsulating the fungicide in nanocarriers, embedding it within a polymer matrix, or complexing it with other molecules to increase its water solubility. mdpi.comgoogle.comgoogle.com The ultimate goal is to ensure that an effective concentration of this compound reaches the pathogen over a critical period, maximizing its fungicidal action. google.comnih.gov

Nanoformulations and Solubility Enhancement

One of the most researched strategies for improving the bioavailability of poorly soluble pesticides is the use of nanoformulations, such as nanoemulsions. gsgillresearchinstitute.com Nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 10 to 100 nanometers. mdpi.comnih.gov

Mechanism of Action : The primary mechanism by which nanoemulsions enhance bioavailability is through the significant increase in the surface area of the active ingredient. gsgillresearchinstitute.comnih.gov By formulating this compound into nanoscale droplets, its dissolution rate in aqueous environments (like the leaf surface) is greatly accelerated. This increased solubility is a critical first step for plant uptake. gsgillresearchinstitute.com Furthermore, the components of the nanoemulsion, particularly the surfactants, can help to solubilize the lipophilic fungicide and improve its absorption. nih.gov The small droplet size also enhances the spreading and coverage on leaf surfaces and improves the penetration of the active ingredient through the plant cuticle. mdpi.comfrontiersin.org

Controlled-Release Formulations

Controlled-release formulations (CRFs) are designed to release the active ingredient, such as this compound, into the plant's environment over an extended period. mdpi.comfrontiersin.org This is often achieved by incorporating the fungicide into a polymer matrix. google.comgoogle.com

Mechanism of Action : The release of the fungicide from the matrix is governed by processes like diffusion and matrix erosion. ascendiacdmo.com In a matrix-erosion system, the polymer slowly degrades, releasing the entrapped fungicide. ascendiacdmo.com In a membrane-diffusion system, the fungicide is encapsulated within a semi-permeable membrane and diffuses out at a controlled rate. ascendiacdmo.com This slow, continuous release maintains an effective concentration of the fungicide at the target site, reduces losses from environmental factors, and prevents the initial high concentrations that can be phytotoxic. sci-hub.sefrontiersin.org Patents have identified this compound as a suitable candidate for such controlled-release systems, which are particularly useful for active ingredients with low water solubility that need to be protected and released gradually. google.comgoogle.com

Advanced Carrier and Adjuvant Systems

Novel carrier systems and adjuvants represent another frontier for enhancing fungicide delivery. These systems interact with the fungicide on a molecular level to improve its properties.

Cyclodextrin (B1172386) Inclusion Complexes : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.commdpi.com This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex. oatext.comresearchgate.net A patent has specifically noted the use of cyclodextrins with triazole fungicides, including this compound, to act as a built-in adjuvant that increases bioavailability. google.comgoogle.com

Mechanism of Action : The hydrophobic this compound molecule fits into the non-polar interior of the cyclodextrin, while the polar exterior of the complex allows it to dissolve readily in water. oatext.com This molecular encapsulation effectively increases the aqueous solubility of the fungicide. oatext.com Once applied, the complex can release the active ingredient at the plant surface, facilitating its absorption. This mechanism relies on intermolecular forces like van der Waals and hydrophobic interactions between the fungicide and the cyclodextrin cavity. oatext.com

Adjuvants and Surfactants : Traditional adjuvants like non-ionic surfactants and crop oils improve the physical characteristics of the spray solution. greenlife.co.kegoogle.com They work by reducing the surface tension of water droplets, which allows for better spreading and adhesion on the waxy cuticle of plant leaves. intermag.eunih.gov Specific adjuvants known as penetrants can also interact with the cuticle, temporarily increasing its permeability and facilitating the uptake of the active ingredient into the leaf tissue. cabidigitallibrary.orggreenlife.co.ke

The following table summarizes the mechanisms of these advanced technologies.

| Technology | Core Mechanism | Improvement to Bioavailability & Targeted Delivery |

| Nanoemulsions | Reduction of particle size to the nanoscale increases the surface-area-to-volume ratio. mdpi.com | Enhances the dissolution rate and solubility of this compound. gsgillresearchinstitute.com Improves adhesion to leaf surfaces and penetration of the plant cuticle. frontiersin.org |

| Controlled-Release Formulations | This compound is physically incorporated into a polymer matrix. google.comfrontiersin.org | Provides a slow, sustained release of the active ingredient over time, maintaining an effective concentration and reducing environmental losses. sci-hub.senih.gov |

| Cyclodextrin Inclusion Complexes | Encapsulation of the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin. oatext.comresearchgate.net | Significantly increases the apparent water solubility of this compound, facilitating its transport in an aqueous spray medium and release at the plant surface. google.comoatext.comgoogle.com |

| Adjuvants (Surfactants & Oils) | Reduction of spray droplet surface tension and modification of the plant cuticle. google.comintermag.eu | Improves spray coverage and retention on foliage. google.com Enhances the penetration of this compound through the waxy cuticle into the plant tissue. cabidigitallibrary.orggreenlife.co.ke |

Analytical Methodologies for Imibenconazole and Its Biotransformation Products

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for isolating Imibenconazole and its biotransformation products from complex matrices such as agricultural products, honeybees, fruits, vegetables, and processed foods. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a widely adopted approach due to its efficiency and simplicity scientificlabs.comsigmaaldrich.comlcms.czlcms.czd-nb.infotandfonline.comhpst.czlcms.czmdpi.comthermofisher.comthermofisher.comnih.gov. This method typically involves an initial extraction step using acetonitrile, often with the addition of salts like magnesium sulfate (B86663) and sodium chloride to facilitate partitioning and remove water lcms.czlcms.czhpst.czmdpi.comthermofisher.comthermofisher.comnih.gov.

Following the primary extraction, cleanup steps are often integrated to remove interfering matrix components that can affect chromatographic separation and mass spectrometric detection. Dispersive Solid-Phase Extraction (d-SPE) is commonly employed, utilizing sorbents such as primary secondary amine (PSA), ENVI-Carb, magnesium sulfate (MgSO₄), and C18 to remove pigments, lipids, and other co-extracted substances d-nb.infotandfonline.commdpi.comthermofisher.comthermofisher.comnih.gov. In cases involving particularly challenging matrices, techniques like matrix solid-phase dispersion (MSPD) or accelerated solvent extraction (ASE) have also been utilized scientificlabs.comsigmaaldrich.comthermofisher.com. To mitigate matrix effects, which can suppress or enhance analyte signals, the use of analyte protectants or matrix-matched calibration standards is a common strategy lcms.czd-nb.infohpst.czthermofisher.comthermofisher.comnih.gov. The analysis of biotransformation products, such as this compound-debenzyl, also relies on these advanced preparation techniques to ensure their recovery and subsequent detection fujifilm.commdpi.com.

Chromatographic Separation Techniques: Development and Optimization

Chromatographic techniques are indispensable for separating this compound from other compounds within a sample extract before detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of this compound, particularly in multi-residue screening scientificlabs.comsigmaaldrich.comtandfonline.comhpst.czlcms.czthermofisher.comnih.govifoodmm.cnresearchgate.netacs.orgresearchgate.netlabrulez.com. This method offers high selectivity and sensitivity, making it suitable for minimizing interference from complex sample matrices tandfonline.com. GC-MS/MS has been successfully applied for the determination of this compound in matrices such as honeybees and agricultural products scientificlabs.comsigmaaldrich.com. Advances in GC-MS/MS technology, including optimized injection techniques like cold splitless injection and the use of Electron-Ionization (EI) or Electron-Ionization-like (EI-like) ion sources, have further enhanced detection sensitivity labrulez.comjeol.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the analysis of this compound and related compounds in food and environmental samples tandfonline.comlcms.czmdpi.comthermofisher.comifoodmm.cnacs.orgresearchgate.netresearchgate.netthermofisher.commdpi.comshimadzu.comuzh.chrsc.orgnih.govthermofisher.com. This technique is well-suited for this compound due to its polarity and thermal stability, allowing for efficient separation and sensitive detection. LC-MS/MS, often employing electrospray ionization (ESI) and triple quadrupole mass analyzers, provides excellent sensitivity and selectivity for quantifying pesticide residues in matrices like fruits, vegetables, and agricultural products lcms.cztandfonline.comlcms.czmdpi.comthermofisher.comifoodmm.cnacs.orgresearchgate.netresearchgate.netthermofisher.commdpi.comthermofisher.com. High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS, are also valuable for screening and identifying a broad spectrum of pesticides and their transformation products in water samples mdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)

While LC-MS/MS is the predominant method for sensitive quantification, High-Performance Liquid Chromatography (HPLC) coupled with UV or diode-array detection (DAD) can also be employed for this compound analysis scientificlabs.com. Thin-Layer Chromatography (TLC) has been reported for monitoring the progress of chemical reactions during the synthesis of related compounds, but it is generally not considered a primary technique for the sensitive and quantitative residue analysis of this compound in complex matrices tandfonline.commdpi.comgoogle.comscielo.br.

Spectrometric Detection and Quantitative Analysis Methods

Spectrometric detection, particularly mass spectrometry, is crucial for the identification and quantification of this compound. Tandem mass spectrometry (MS/MS), utilized in both GC-MS/MS and LC-MS/MS systems, allows for highly selective and sensitive detection through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) tandfonline.comhpst.czlcms.czthermofisher.comthermofisher.comacs.orglabrulez.comresearchgate.netthermofisher.com. These methods involve monitoring specific precursor-to-product ion transitions characteristic of this compound, thereby reducing background noise and improving accuracy.

Quantitative analysis typically relies on the construction of calibration curves using external standards or matrix-matched standards lcms.cztandfonline.comthermofisher.comthermofisher.comnih.govmdpi.com. The linearity of these calibration curves, along with parameters such as the limit of detection (LOD) and limit of quantification (LOQ), are established during method validation to ensure reliable quantification tandfonline.commdpi.comifoodmm.cnacs.orgresearchgate.netresearchgate.netmdpi.com. The detection of biotransformation products, like this compound-debenzyl, also employs similar mass spectrometric detection principles fujifilm.commdpi.com.

Development and Validation of High-Sensitivity Protocols for Residue Analysis

The development of high-sensitivity protocols for this compound residue analysis is paramount for regulatory compliance and food safety. Method validation is a rigorous process that assesses key performance parameters to ensure the method's reliability. These parameters include:

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are typically generated using five to six concentration levels tandfonline.comnih.govacs.orgmdpi.com.

Selectivity: The ability of the method to measure the analyte in the presence of other components in the sample matrix, often confirmed by the absence of interfering peaks at the retention time of this compound tandfonline.comhpst.czmdpi.com.

Accuracy and Trueness: Assessed through recovery studies, where spiked samples are analyzed. Acceptable recovery rates for this compound generally fall within the range of 70% to 120% d-nb.infomdpi.comthermofisher.comnih.govacs.orgresearchgate.net.

Precision: Evaluated by calculating the relative standard deviation (RSD), which should typically be below 20% d-nb.infomdpi.comthermofisher.comnih.govresearchgate.net.

Sensitivity: Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). High-sensitivity methods for this compound can achieve LODs in the low ng/mL or µg/kg range and LOQs in the low µg/kg range tandfonline.commdpi.comifoodmm.cnacs.orgresearchgate.netresearchgate.netmdpi.com. For instance, LC-MS/MS methods have reported LOQs as low as 0.6–1.5 µg/kg, while GC-MS/MS methods can achieve LOQs of 3.0–5.7 µg/kg tandfonline.comresearchgate.net.

Matrix Effects: Strategies such as matrix-matched calibration or the use of analyte protectants are employed to minimize these effects, ensuring accurate quantification lcms.czd-nb.infohpst.czthermofisher.comthermofisher.comnih.gov.

Validation is typically performed according to international guidelines, such as those provided by the European Commission (e.g., SANTE guidelines) d-nb.infohpst.czthermofisher.com.

Table 1: Representative Chromatographic Parameters and Sensitivity for this compound Analysis

| Technique | Matrix Example | Column Type | Mobile Phase Composition (Example) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| UPLC-MS/MS | Fruits and Vegetables | Not specified | Not specified | 1.0 | Not specified | ifoodmm.cn |

| LC-MS/MS | Sweet Pepper | Not specified | Not specified | 0.03–0.5 | 0.6–1.5 | tandfonline.comresearchgate.net |

| GC-MS/MS | Honeybees, Agri. Products | Not specified | Not specified | 0.9–2.0 | 3.0–5.7 | scientificlabs.comsigmaaldrich.comtandfonline.com |

| LC-MS/MS | Various Matrices | Accucore AQ (2.1 x 100 mm, 2.6 µm) | A: 2 mM ammonium (B1175870) formate (B1220265) in water (2% MeOH, 0.1% formic acid); B: 2 mM ammonium formate in methanol (B129727) (2% water, 0.1% formic acid) | Not specified | 10 | thermofisher.com |

| GC-MS/MS | Various Matrices | Not specified | Not specified | Not specified | 3.0–5.7 | tandfonline.com |

Note: Specific column types and mobile phase compositions can vary significantly between studies and are often optimized for particular matrices and instruments.

Table 2: Recovery and Precision Data for this compound in Various Matrices

| Technique | Matrix Example | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference |

| UPLC-MS/MS | Fruits and Vegetables | Not specified | Not specified | Not specified | ifoodmm.cn |

| LC-MS/MS | Sweet Pepper | Not specified | 70–120 | Not specified | tandfonline.comresearchgate.net |

| GC-MS/MS | Sweet Pepper | Not specified | 70–120 | Not specified | tandfonline.comresearchgate.net |

| QuEChERS+GC/LC-MS/MS | Various Matrices | 0.005–0.2 | 70–110 | <10 | nih.gov |

| LC-MS/MS | Grape, Rice, Tea | 10 | 70–120 | <20 | thermofisher.com |

| LC-MS/MS | Livestock Products | 0.01 | 76.1–110.6 | <20 | mdpi.com |

Compound List:

this compound

this compound-debenzyl (metabolite/biotransformation product)

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Metabolic Pathways in Various Biological Systems

The study of how chemical compounds are processed within living organisms, known as metabolic pathways, is fundamental to understanding their effects. taylorandfrancis.comtaylorandfrancis.com For the fungicide imibenconazole, while its primary mode of action is understood, a comprehensive picture of its metabolic fate in a wide range of biological systems remains an area ripe for investigation. Future research will likely focus on elucidating the complete metabolic pathways of this compound in target fungi, non-target organisms, and the wider environment.

A key area of future research is the identification of all metabolic products, or metabolites, formed as this compound is broken down. google.com This involves not only identifying the major metabolites but also the minor and transient ones that might play significant biological roles. Techniques such as untargeted toxicometabolomics, which analyzes the entirety of small molecules in a biological sample, can be employed to uncover previously unknown metabolites and the metabolic pathways that produce them. nih.gov By understanding the full spectrum of these chemical transformations, scientists can gain a more complete understanding of the compound's behavior and persistence in different biological systems. psu.edu

Furthermore, research into the metabolic pathways of this compound in various organisms is crucial. nih.gov While studies may have focused on its effects on target pathogens, its metabolism in beneficial soil microbes, non-target plants, and other organisms within the agricultural ecosystem is less understood. oecd.org Different organisms may possess unique enzymes and metabolic routes, leading to different breakdown products. taylorandfrancis.com Investigating these diverse pathways will provide a more holistic view of this compound's environmental footprint and its interactions within the ecosystem. This knowledge is essential for predicting its long-term effects and ensuring its use is compatible with sustainable agricultural practices.

Integration of Advanced Machine Learning and Computational Modeling for Fungicide Design and Resistance Prediction

Machine learning algorithms can be trained on vast datasets of chemical structures and their corresponding fungicidal activities to identify key molecular features responsible for efficacy. researchgate.netotavachemicals.com This approach, known as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the potential of new, untested compounds as fungicides. nih.gov By screening virtual libraries of molecules, researchers can prioritize the synthesis and testing of the most promising candidates, significantly speeding up the discovery process. otavachemicals.com For a compound like this compound, which belongs to the sterol biosynthesis inhibitor (SBI) class of fungicides, machine learning models can be developed to design new derivatives with enhanced activity or a broader spectrum of control. researchgate.net